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Compound of Interest

Compound Name: Elzasonan hydrochloride

Cat. No.: B1240297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-448,187, also known as Elzasonan, is a potent and selective antagonist of the serotonin 5-

HT1B and 5-HT1D receptors. Developed by Pfizer, it was investigated for the treatment of

depression. By blocking these autoreceptors, Elzasonan was hypothesized to enhance

serotonergic neurotransmission. This technical guide provides a comprehensive overview of

the chemical structure, properties, mechanism of action, metabolism, and available

pharmacokinetic data for CP-448,187. The information is presented to support further research

and drug development efforts in the field of serotonergic modulation.

Chemical Structure and Properties
Elzasonan is a chemically synthesized small molecule. Its core structure features a

thiomorpholin-3-one ring system.

Table 1: Chemical Identifiers and Properties of CP-448,187 (Elzasonan)
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Identifier Value

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-

methylpiperazin-1-

yl)phenyl]methylidene]thiomorpholin-3-one

SMILES
CN1CCN(CC1)c2ccccc2C=C3C(=O)N(CCS3)c4

ccc(cc4Cl)Cl

Molecular Formula C22H23Cl2N3OS

Molecular Weight 448.41 g/mol

Note: The compound has also been studied as a hydrochloride salt (CP-448,187-01) and a

citrate salt (CP-448,187-10).

Pharmacological Profile
Mechanism of Action
CP-448,187 acts as a selective antagonist at serotonin 5-HT1B and 5-HT1D receptors.[1][2]

These receptors function as terminal autoreceptors on serotonergic neurons, inhibiting the

release of serotonin. By blocking these receptors, Elzasonan is thought to disinhibit serotonin

release, thereby increasing its concentration in the synaptic cleft. This enhancement of

serotonergic signaling was the basis for its investigation as an antidepressant.
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Figure 1: Proposed Mechanism of Action of CP-448,187 (Elzasonan).

Receptor Binding Affinity
While described as a potent antagonist, specific Ki or IC50 values for the binding of Elzasonan

to human 5-HT1B and 5-HT1D receptors are not readily available in the public domain. Such

quantitative data is essential for a precise understanding of its potency and selectivity.

Metabolism and Pharmacokinetics
In Vitro Metabolism
The metabolism of Elzasonan has been investigated using human liver microsomes and

recombinant cytochrome P450 enzymes.[3] The primary metabolic pathways are:

Oxidative N-demethylation: Formation of the M4 metabolite.

N-oxidation: Formation of Elzasonan N-oxide (M5).

Aromatic hydroxylation: Formation of 5-hydroxyelzasonan (M3).
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Formation of a novel cyclized indole metabolite (M6): This metabolite can undergo further

oxidation to an iminium ion (M3a).[3]

The key enzymes involved in these transformations are CYP3A4 (for the formation of M3, M5,

M6, and M3a) and CYP2C8 (for the formation of M4).[3]
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Figure 2: In Vitro Metabolic Pathways of CP-448,187 (Elzasonan).

Pharmacokinetics in Humans
A study in six healthy male subjects following a single 10 mg oral dose of [14C]-Elzasonan

provided the following pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of Elzasonan in Healthy Male Volunteers (Single 10 mg

Oral Dose)
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Parameter Value Reference

Average Half-life (t1/2) 31.5 hours [1]

Total Recovery of Dose 79% [1]

in Feces 58% [1]

in Urine 21% [1]

Major Circulating Metabolite M6 (Cyclized Indole) [1]

% of Total Radioactivity in

Plasma
~65% [1]

Parent Drug in Plasma [1]

% of Total Radioactivity in

Plasma
20% [1]

Major Excreted Metabolite

(Feces)
M3 (5-hydroxyelzasonan) [1]

% of Administered Dose ~34% [1]

Specific values for Cmax (maximum plasma concentration) and Tmax (time to reach maximum

plasma concentration) from this study are not publicly available.

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis, receptor binding assays, and

metabolism studies specific to Elzasonan are not fully available in the public literature. The

following represents a generalized workflow based on standard methodologies in the field.

General Workflow for Receptor Binding Assay
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Figure 3: General Workflow for a Radioligand Binding Assay.

A typical competitive radioligand binding assay would involve incubating cell membranes

expressing the target receptor with a known radiolabeled ligand (e.g., [3H]-GR125743 for 5-

HT1B/1D) and varying concentrations of the unlabeled test compound (Elzasonan). The

amount of radioligand displaced by Elzasonan is measured to determine its binding affinity

(IC50), from which the inhibition constant (Ki) can be calculated.

General Workflow for In Vitro Metabolism Study
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In Vitro Metabolism Workflow
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Figure 4: General Workflow for an In Vitro Metabolism Study.

To assess the metabolic stability and identify metabolites, Elzasonan would be incubated with

human liver microsomes in the presence of NADPH (to initiate phase I metabolism). Samples

are taken at different time points, the reaction is stopped, and the samples are analyzed by

liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent

compound and its metabolites.

Synthesis
A detailed, step-by-step synthesis protocol for CP-448,187 is not publicly available. However,

based on its chemical structure, a plausible synthetic route would involve a Claisen-Schmidt
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condensation between 4-(3,4-dichlorophenyl)thiomorpholin-3-one and 2-(4-methylpiperazin-1-

yl)benzaldehyde.

Conclusion
CP-448,187 (Elzasonan) is a well-characterized 5-HT1B and 5-HT1D receptor antagonist with

a clear mechanism of action and understood metabolic pathways. While its development for

depression was discontinued, the available data on its chemical properties, metabolism, and

pharmacokinetics provide a valuable resource for researchers in the field of serotonergic

pharmacology. Further disclosure of specific quantitative data on receptor binding affinities and

detailed pharmacokinetic parameters would be beneficial for a complete understanding of this

compound's profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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